4-Phenylbutyrylglutamine

Metabolism Pharmacokinetics Biomarker

Quantifying the minor phenylbutyrate metabolite PBGN requires a specific reference standard-generic substitution with phenylacetylglutamine (PAG) leads to erroneous metabolic conclusions. Procure high-purity 4-Phenylbutyrylglutamine as a primary standard for LC-MS/MS and GC-MS bioanalytical method validation in pharmacokinetic and nitrogen-scavenging studies. • Distinct direct-conjugation biomarker; not interchangeable with PAG • Requires PBGN-specific stable-isotope-labeled internal standards for accurate plasma/urine quantification • Available in 10 mg, 50 mg, 500 mg; custom bulk synthesis on request

Molecular Formula C15H20N2O4
Molecular Weight 292.33 g/mol
CAS No. 491851-62-8
Cat. No. B2431592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylbutyrylglutamine
CAS491851-62-8
Molecular FormulaC15H20N2O4
Molecular Weight292.33 g/mol
Structural Identifiers
InChIInChI=1S/C15H20N2O4/c16-13(18)10-9-12(15(20)21)17-14(19)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,16,18)(H,17,19)(H,20,21)/t12-/m0/s1
InChIKeyXKQKXKRCMAJADR-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Phenylbutyrylglutamine (CAS 491851-62-8): Key Procurement and Differentiation Metrics for Scientific Applications


4-Phenylbutyrylglutamine (PBGN), with the CAS number 491851-62-8, is a glutamine conjugate and a minor, but distinct, metabolite of the pharmaceutical agent 4-phenylbutyrate (PB). Identified in 2002, PBGN belongs to the organic compound class of glutamine derivatives [1]. Its formation represents a parallel, alternative conjugation pathway to the predominant metabolism of PB, which primarily proceeds via beta-oxidation to phenylacetate (PA) and subsequent conjugation to form phenylacetylglutamine (PAG) [2]. This compound is of interest for its role in understanding the complete metabolic fate and potential nitrogen-scavenging capacity of PB therapy, offering a unique biomarker for metabolic and pharmacokinetic studies [1].

Why Generic Substitution of 4-Phenylbutyrylglutamine (491851-62-8) with In-Class Analogs Fails for Research and Development


Generic substitution of 4-Phenylbutyrylglutamine (PBGN) with its in-class analogs, such as phenylacetylglutamine (PAG) or phenylbutyrate (PB), is not scientifically valid for several reasons. While all three are components of the PB metabolic pathway, they are chemically distinct entities with different molecular weights, structural features, and, critically, they appear at different stages and at vastly different concentrations in vivo. For instance, PBGN is formed via direct conjugation of PB with glutamine, whereas PAG is formed after the beta-oxidation of PB to phenylacetate (PA) [1]. This difference in formation pathways means that PBGN and PAG are not interchangeable biomarkers and serve as distinct readouts for specific metabolic and pharmacokinetic processes. Substituting one for the other in an analytical or pharmacological study would lead to erroneous conclusions regarding the extent of PB's metabolism, its nitrogen-scavenging efficiency, or the activity of specific conjugating enzymes. The quantitative evidence below highlights precisely where PBGN provides unique, non-substitutable data compared to its closest chemical and biological relatives.

Quantitative Differentiation Guide for 4-Phenylbutyrylglutamine (491851-62-8) vs. Analogs


Metabolic Pathway Distinction: Direct Conjugation vs. Beta-Oxidation

4-Phenylbutyrylglutamine (PBGN) is formed via a distinct, minor pathway involving the direct conjugation of 4-phenylbutyrate (PB) with glutamine. In contrast, the major metabolite, phenylacetylglutamine (PAG), is produced after the initial beta-oxidation of PB to phenylacetate (PA), which is then conjugated with glutamine [1]. This differentiation is critical as it demonstrates that PBGN and PAG are not simply interchangeable metabolic products but rather represent divergent metabolic fates of the parent drug.

Metabolism Pharmacokinetics Biomarker

Quantitative Urinary Excretion Contribution: A Minor but Measurable Fraction

In normal humans, the cumulative urinary excretion of phenylacetate, phenylbutyrate, phenylacetylglutamine, and phenylbutyrylglutamine collectively accounts for only about half (approximately 50%) of the administered dose of phenylbutyrate [1]. This indicates that PBGN, along with the other primary metabolites, represents a limited portion of the drug's elimination. The remaining half of the dose is unaccounted for by these metabolites, suggesting the existence of additional, unidentified metabolic routes [1].

Pharmacokinetics Nitrogen Scavenging Renal Excretion

Analytical Detection Specificity: GC-MS Differentiation from Phenylacetylglutamine

The identification and quantification of 4-Phenylbutyrylglutamine (PBGN) are achieved using gas chromatography/mass spectrometry (GC-MS) as a tert-butyldimethylsilyl (tBDMS) or methyl derivative [1]. Critically, the use of stable isotope-labeled internal standards, such as [(2)H(5)]phenylbutyrylglutamine and the structurally related phenylpropionylglutamine, enables the precise and specific measurement of PBGN in complex biological matrices, distinguishing it from the more abundant and structurally similar metabolite phenylacetylglutamine (PAG) [1].

Analytical Chemistry Metabolomics Biomarker Validation

Distinct Plasma Pharmacokinetic Profile vs. Phenylacetate

Following administration of phenylbutyrate, the peak plasma levels (Tmax) of 4-Phenylbutyrylglutamine (PBGN) occur at different times compared to the primary metabolite phenylacetate (PA) [1]. This temporal separation in plasma concentration profiles indicates that PBGN is formed and cleared via distinct kinetic processes, independent of the rapid beta-oxidation that generates PA.

Pharmacokinetics Drug Metabolism Biomarker

Recommended Application Scenarios for Procuring 4-Phenylbutyrylglutamine (491851-62-8)


Development and Validation of LC-MS/MS or GC-MS Assays for Phenylbutyrate Metabolite Profiling

Procure 4-Phenylbutyrylglutamine as a primary reference standard for the development and validation of quantitative bioanalytical methods (e.g., LC-MS/MS, GC-MS). Its use, alongside stable isotope-labeled internal standards, is essential for the accurate, specific, and sensitive measurement of this minor metabolite in plasma and urine, which is required for comprehensive pharmacokinetic and metabolic mass balance studies of phenylbutyrate and its pro-drugs [1].

In Vivo Metabolic Tracing Studies for Urea Cycle Disorders and Nitrogen Scavenging

Use 4-Phenylbutyrylglutamine as a targeted analyte in metabolomics or tracer studies to dissect the specific contribution of the direct conjugation pathway to total nitrogen excretion. By quantifying PBGN alongside phenylacetylglutamine (PAG) and phenylacetate (PA), researchers can evaluate the efficiency of alternative nitrogen disposal pathways in patients with urea cycle disorders or other hyperammonemic conditions [1].

Pharmacokinetic Modeling and Mass Balance Determination of Phenylbutyrate Pro-Drugs

Incorporate PBGN into pharmacokinetic (PK) models to improve the accuracy of predicting systemic exposure and elimination of phenylbutyrate and its derivatives (e.g., glycerol phenylbutyrate). As PBGN represents a distinct and quantifiable fraction of the dose excreted in urine, its measurement is necessary to close the mass balance and to fully characterize the drug's disposition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Phenylbutyrylglutamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.